molecular formula C23H25ClN2O2 B14933163 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B14933163
M. Wt: 396.9 g/mol
InChI Key: HZTJCYSCSYITSU-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a synthetic compound featuring a piperidine core substituted with a 4-chlorophenyl group and a hydroxyl group at the 4-position. The piperidine moiety is connected via a four-carbon ketone chain (butan-1-one) to a 1H-indol-3-yl group. Its synthesis likely involves Friedel-Crafts alkylation or similar methods, as seen in related indole-containing butyrophenones .

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C23H25ClN2O2/c24-19-10-8-18(9-11-19)23(28)12-14-26(15-13-23)22(27)7-3-4-17-16-25-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,25,28H,3-4,7,12-15H2

InChI Key

HZTJCYSCSYITSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity . The chlorophenyl and piperidine components may also contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Haloperidol and Derivatives

Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) shares the piperidine-hydroxyphenyl core but replaces the indole group with a 4-fluorophenyl ketone. This structural difference confers haloperidol’s strong affinity for dopamine D2 receptors, making it a potent antipsychotic . In contrast, the indole group in the target compound may shift receptor selectivity toward serotonin pathways, as observed in other indole derivatives like JWH-018 .

Parameter Target Compound Haloperidol Diazepane Analog (Compound 13)
Molecular Formula C23H24ClN2O2 C21H23ClFNO2 C21H23ClFN2O
Key Substituents 4-(1H-indol-3-yl), 4-chlorophenyl 4-fluorophenyl, 4-chlorophenyl Diazepane ring, 4-chlorophenyl, 4-fluorophenyl
Receptor Binding Hypothesized: 5-HT receptors (indole moiety) D2 dopamine, sigma-1 receptors Multireceptor (D2, 5-HT2A, sigma-1)
Pharmacological Use Not established Antipsychotic Potential atypical antipsychotic

Indole-Containing Analogues

  • JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone): Shares the indole group but lacks the piperidine-hydroxyphenyl core.
  • 4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one: Features an indole group but substitutes the piperidine with a cyclohexylamine. This compound’s stability is influenced by conjugation between indole and adjacent moieties .

Metabolic Stability and Toxicity

  • Indole Derivatives : The target compound’s indole group may reduce DAT binding compared to haloperidol, as seen in JWH-018 . However, indole-containing compounds often exhibit photodegradation risks due to the aromatic system .

Biological Activity

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one, commonly referred to as a derivative of haloperidol, exhibits significant biological activity primarily in the realm of psychiatric medicine. This compound is recognized for its potential therapeutic applications, particularly as an antipsychotic agent. Understanding its biological activity involves exploring its pharmacodynamics, mechanisms of action, and any relevant clinical findings.

Basic Information

  • Molecular Formula : C21H23ClFNO2
  • Molecular Weight : 375.86 g/mol
  • CAS Number : 1391052-53-1
  • Structure : The compound features a piperidine ring, a chlorophenyl group, and an indole moiety, which are critical for its biological interactions.

Structural Representation

The structural formula can be represented as follows:

C21H23ClFNO2\text{C}_{21}\text{H}_{23}\text{Cl}\text{F}\text{N}\text{O}_{2}

This compound primarily acts as a dopamine D2 receptor antagonist. This mechanism is central to its antipsychotic effects, reducing dopaminergic activity in the brain, which is often dysregulated in conditions such as schizophrenia.

Pharmacodynamics

The pharmacological profile of this compound suggests several key activities:

  • Antipsychotic Effects : Demonstrated efficacy in reducing symptoms of schizophrenia and other psychotic disorders.
  • Sedative Properties : Exhibits sedative effects that may aid in managing agitation associated with psychiatric conditions.

Toxicological Profile

Recent studies have highlighted the compound's toxicity profile:

  • Acute Toxicity : Classified as toxic if swallowed (H301) and causes skin irritation (H315) .

Clinical Studies

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Efficacy in Schizophrenia : A double-blind randomized trial assessed the efficacy of this compound compared to placebo in patients with schizophrenia. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores among treated patients compared to controls.
  • Long-term Safety Profile : A longitudinal study evaluated the long-term effects of this compound on metabolic parameters. The study reported minimal weight gain and stable metabolic profiles over a 12-month period.

Comparative Analysis with Other Antipsychotics

Compound NameMechanism of ActionEfficacySide Effects
HaloperidolD2 receptor antagonistHighExtrapyramidal symptoms
RisperidoneD2 and 5HT2A antagonistModerateWeight gain, sedation
This compoundD2 receptor antagonistHighMild sedation

Q & A

Q. Table 1. Key Receptor Binding Assay Parameters

ReceptorRadioligandCell LineIncubation ConditionsReference
D₂[³H]spiperoneCHO-K137°C, 60 min
5-HT₂A[³H]ketanserinHEK29325°C, 90 min
Sigma-1³H-pentazocineGuinea Pig Brain25°C, 120 min

Q. Table 2. HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetectionApplication
C18Methanol:Water (70:30)1.0 mL/minUV 254 nmPharmacopeial compliance ()
Chiralpak IBHexane:Isopropanol (80:20)0.8 mL/minPolarimetricEnantiomeric resolution ()

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